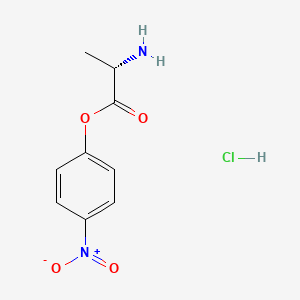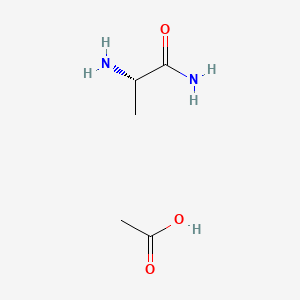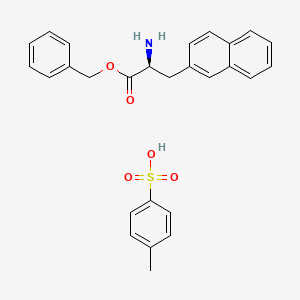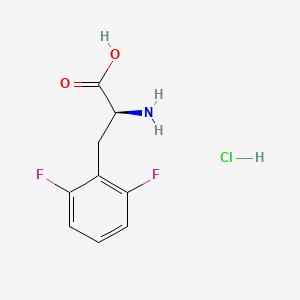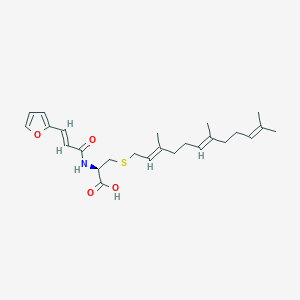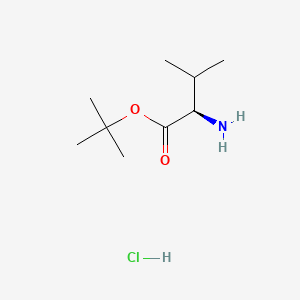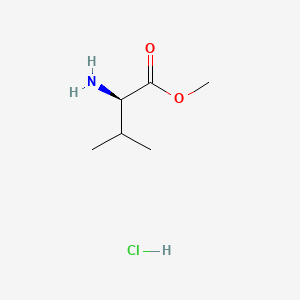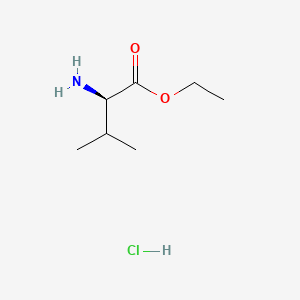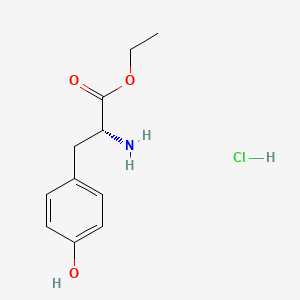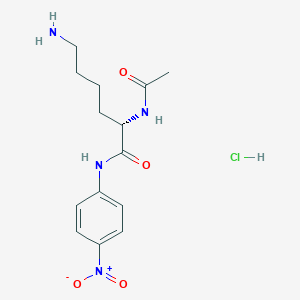
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (NAALPNH) is an important synthetic compound used in a variety of scientific and medical research applications. It is an acetylated form of the amino acid lysine, which is one of the essential amino acids found in proteins. The hydrochloride salt of this compound is a white, crystalline powder that is soluble in water and other polar solvents. It is a widely used reagent and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Caspase-1 Substrate
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be used as a substrate for Caspase-1 . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis (programmed cell death), and studying its activity can provide valuable insights into cellular health and disease processes .
Lysyl Oxidase Substrate
This compound is also used as a substrate to study and characterize lysyl oxidases . Lysyl oxidases are enzymes that play a key role in the crosslinking of collagens and elastin, which are essential components of the extracellular matrix in animals .
Proteinase Studies
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride may be used as a substrate to study the specificity and kinetics of various proteinases . Proteinases are enzymes that break down proteins, and understanding their activity can help researchers learn more about protein function and degradation .
Aminopeptidase Studies
Similarly, this compound can be used to study the activity of lysine aminopeptidases . Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides, and they play a role in protein processing and regulation .
Biochemical Reagent
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be used as a biochemical reagent in various laboratory procedures . As a reagent, it can help facilitate chemical reactions or act as a reference substance in analytical chemistry .
Proteinogenic Amino Acid Studies
This compound is a biologically available N-terminal capped form of the proteinogenic α amino acid L-lysine . Therefore, it can be used in studies related to protein synthesis and function .
Mecanismo De Acción
Target of Action
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .
Biochemical Pathways
It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.
Result of Action
The primary result of the action of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.
Propiedades
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

